N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a quinoline ring, a tetrahydrothiophene moiety, and a nicotinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Tetrahydrothiophene Moiety: This can be achieved by reacting the quinoline derivative with a suitable thiol under conditions that promote the formation of the tetrahydrothiophene ring.
Coupling with Nicotinamide: The final step involves coupling the intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced nicotinamide analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nicotinamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the nicotinamide moiety might inhibit enzymes like poly(ADP-ribose) polymerase (PARP).
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simple amide of nicotinic acid, widely used in medicine.
Quinoline Derivatives: Compounds containing the quinoline ring, known for their antimalarial and antibacterial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, used in organic electronics and pharmaceuticals.
Uniqueness
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAFSPWEHQDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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